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Compound of Interest

Compound Name: Methoxyacetaldehyde

Cat. No.: B081698 Get Quote

Spectroscopic Data of Methoxyacetaldehyde: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methoxyacetaldehyde (C₃H₆O₂), a molecule of interest in various chemical and

pharmaceutical research domains. This document outlines the mass spectrometry, infrared (IR)

spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data, along with detailed

experimental protocols for their acquisition.

Mass Spectrometry
Mass spectrometry of methoxyacetaldehyde provides crucial information about its molecular

weight and fragmentation pattern, aiding in its identification and structural elucidation. The

electron ionization (EI) mass spectrum of methoxyacetaldehyde is presented below.

Table 1: Mass Spectrometry Data for Methoxyacetaldehyde[1]
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m/z Relative Intensity (%) Assignment

74 15 [M]⁺ (Molecular Ion)

45 100 [CH₂OCH₃]⁺ (Base Peak)

44 40 [CH₂O]⁺

29 55 [CHO]⁺

Interpretation:

The molecular ion peak at m/z 74 confirms the molecular weight of methoxyacetaldehyde
(74.08 g/mol )[1]. The base peak at m/z 45 corresponds to the stable methoxymethyl cation

([CH₂OCH₃]⁺), formed by the cleavage of the C-C bond adjacent to the carbonyl group. Other

significant fragments include the formyl cation ([CHO]⁺) at m/z 29 and a fragment at m/z 44,

likely corresponding to the formaldehyde radical cation ([CH₂O]⁺).

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of methoxyacetaldehyde exhibits characteristic absorption bands

corresponding to its aldehyde and ether functionalities.

Table 2: Key IR Absorptions for Methoxyacetaldehyde

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~2930 Strong C-H stretch (alkane)

~2830, ~2720 Medium C-H stretch (aldehyde)

~1730 Strong C=O stretch (aldehyde)

~1120 Strong C-O stretch (ether)

Interpretation:
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The strong absorption band around 1730 cm⁻¹ is characteristic of the carbonyl (C=O)

stretching vibration of an aldehyde. The pair of medium intensity bands at approximately 2830

cm⁻¹ and 2720 cm⁻¹ are indicative of the C-H stretching vibration of the aldehydic proton, a

feature that helps distinguish aldehydes from ketones. The strong band around 1120 cm⁻¹ is

attributed to the C-O stretching vibration of the ether linkage. The peak at approximately 2930

cm⁻¹ corresponds to the C-H stretching of the methyl and methylene groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for methoxyacetaldehyde are not readily available in

the public domain, which may be attributed to the compound's potential instability. However,

based on its structure and established chemical shift principles, the expected NMR data can be

predicted.

Table 3: Expected ¹H NMR Data for Methoxyacetaldehyde (in CDCl₃)

Chemical Shift (δ,

ppm)
Multiplicity Integration Assignment

~9.7 Singlet 1H
Aldehydic proton (-

CHO)

~4.1 Singlet 2H
Methylene protons (-

O-CH₂-CHO)

~3.4 Singlet 3H
Methyl protons (-

OCH₃)

Table 4: Expected ¹³C NMR Data for Methoxyacetaldehyde (in CDCl₃)

Chemical Shift (δ, ppm) Assignment

~200 Carbonyl carbon (-CHO)

~75 Methylene carbon (-O-CH₂-CHO)

~59 Methyl carbon (-OCH₃)
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Interpretation of Expected NMR Data:

¹H NMR: The aldehydic proton is expected to appear as a sharp singlet far downfield, around

9.7 ppm, due to the deshielding effect of the carbonyl group. The methylene protons

adjacent to the ether oxygen and the carbonyl group would likely appear as a singlet around

4.1 ppm. The methyl protons of the methoxy group are expected to be the most shielded,

appearing as a singlet around 3.4 ppm.

¹³C NMR: The carbonyl carbon of the aldehyde is expected to have the largest chemical

shift, appearing around 200 ppm. The methylene carbon, being attached to an oxygen atom,

would be found in the range of 75 ppm. The methyl carbon of the methoxy group would be

the most upfield, at approximately 59 ppm.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

Mass Spectrometry (Electron Ionization)
Objective: To obtain the mass spectrum of methoxyacetaldehyde to determine its molecular

weight and fragmentation pattern.

Methodology:

Sample Introduction: A dilute solution of methoxyacetaldehyde in a volatile solvent (e.g.,

methanol or dichloromethane) is prepared. The sample is introduced into the mass

spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. For GC-MS, a

capillary column suitable for separating volatile organic compounds is used.

Ionization: The sample molecules are bombarded with a high-energy electron beam (typically

70 eV) in the ion source. This causes the ejection of an electron from the molecule, forming a

positively charged molecular ion ([M]⁺).

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into

smaller, charged species.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z ratio, generating the mass spectrum.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of methoxyacetaldehyde to identify its

characteristic functional groups.

Methodology:

Sample Preparation: As a liquid, methoxyacetaldehyde can be analyzed neat. A drop of the

neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Background Spectrum: A background spectrum of the empty salt plates is recorded to

account for any atmospheric and instrumental interferences.

Sample Spectrum: The salt plates with the sample are placed in the sample holder of the

FTIR spectrometer.

Data Acquisition: The sample is irradiated with infrared light, and the transmitted radiation is

measured by a detector. The instrument's software performs a Fourier transform on the

resulting interferogram to produce the infrared spectrum.

Data Processing: The background spectrum is subtracted from the sample spectrum to yield

the final IR spectrum of methoxyacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of methoxyacetaldehyde for

detailed structural analysis.

Methodology:

Sample Preparation: Approximately 5-10 mg of methoxyacetaldehyde is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. A
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small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is

locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by

shimming.

¹H NMR Acquisition:

A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12

ppm).

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum,

which results in a spectrum of singlets for each unique carbon atom.

The spectral width is set to encompass the expected range of carbon chemical shifts (e.g.,

0-220 ppm).

A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to

the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

produce the NMR spectra. The spectra are then phased, baseline corrected, and referenced

to the TMS signal.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of a chemical compound like methoxyacetaldehyde.
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Caption: A logical workflow for the spectroscopic analysis of methoxyacetaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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